Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester
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Overview
Description
Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is characterized by the presence of a hexanoic acid esterified with a tetrahydro-2H-pyran-2-yl group. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The tetrahydro-2H-pyran-2-yl group is introduced through a subsequent reaction involving the protection of the hydroxyl group of hexanoic acid using dihydropyran and an acid catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the product .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydro-2H-pyran-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The tetrahydro-2H-pyran-2-yl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups, facilitating complex synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, methyl ester: Lacks the tetrahydro-2H-pyran-2-yl group, making it less versatile in synthetic applications.
Tetrahydro-2H-pyran-2-one: Contains a similar pyran ring but differs in its functional groups and reactivity.
Uniqueness
Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester is unique due to its combination of a hexanoic acid ester and a tetrahydro-2H-pyran-2-yl group. This dual functionality provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in various fields .
Properties
CAS No. |
126048-07-5 |
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Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
methyl 6-(oxan-2-yloxy)hexanoate |
InChI |
InChI=1S/C12H22O4/c1-14-11(13)7-3-2-5-9-15-12-8-4-6-10-16-12/h12H,2-10H2,1H3 |
InChI Key |
RXIZPTUJJOZXSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCOC1CCCCO1 |
Origin of Product |
United States |
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